molecular formula C15H13N3O2S B11608983 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxo-dihydro-pyrimidine-4,6-dione

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11608983
M. Wt: 299.3 g/mol
InChI Key: XFSBXDCWBXBFST-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various fields due to their biological activities and presence in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE, often involves multi-step reactions. One common method involves the condensation of indole-3-carbaldehyde with appropriate thiourea derivatives under acidic conditions . The reaction typically requires a catalyst such as concentrated sulfuric acid and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of the indole moiety with a sulfur-containing diazinane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H13N3O2S/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+

InChI Key

XFSBXDCWBXBFST-VQHVLOKHSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=S)C)/C=C/2\C=NC3=CC=CC=C32)O

Canonical SMILES

CN1C(=C(C(=O)N(C1=S)C)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.